molecular formula C12H14ClNO B2705535 (4-Methoxynaphthalen-2-yl)methanamine hydrochloride CAS No. 1864073-43-7

(4-Methoxynaphthalen-2-yl)methanamine hydrochloride

Cat. No.: B2705535
CAS No.: 1864073-43-7
M. Wt: 223.7
InChI Key: SLPZCWBYBFSKQT-UHFFFAOYSA-N
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Description

(4-Methoxynaphthalen-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C12H14ClNO. This compound is a derivative of naphthalene, featuring a methoxy group at the 4-position and an amine group at the 2-position, which is further converted to its hydrochloride salt form. It is primarily used in various chemical syntheses and research applications.

Scientific Research Applications

(4-Methoxynaphthalen-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . More detailed safety and hazard information couldn’t be found in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxynaphthalen-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The process begins with 4-methoxynaphthalene.

    Nitration: The 4-methoxynaphthalene undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Large quantities of 4-methoxynaphthalene are nitrated and reduced using industrial-scale reactors.

    Purification: The intermediate products are purified through crystallization or distillation.

    Hydrochloride Formation: The final amine product is converted to its hydrochloride salt and purified to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxynaphthalen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be further reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Secondary amines.

    Substitution: Various substituted naphthalenes depending on the reagents used.

Mechanism of Action

The mechanism of action of (4-Methoxynaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxynaphthalen-1-yl)methanamine hydrochloride: Similar structure but with the methoxy group at the 2-position.

    (4-Methoxy-2-nitrophenyl)methanamine hydrochloride: Contains a nitro group instead of an amine group.

    (6-Methoxy-2-naphthyl)propanamide: A propanamide derivative with a methoxy group.

Uniqueness

(4-Methoxynaphthalen-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy and amine groups influences its reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-methoxynaphthalen-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.ClH/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12;/h2-7H,8,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPZCWBYBFSKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864073-43-7
Record name (4-methoxynaphthalen-2-yl)methanamine hydrochloride
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